
2,4-Dichloro-6-isopropoxyquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-6-(propan-2-yloxy)quinazoline is an organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of chlorine atoms and the propan-2-yloxy group in this compound enhances its chemical reactivity and potential for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-(propan-2-yloxy)quinazoline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dichloroaniline with isopropyl chloroformate under basic conditions to form the desired quinazoline derivative . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the quinazoline ring.
Industrial Production Methods
Industrial production of 2,4-dichloro-6-(propan-2-yloxy)quinazoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,4-dichloro-6-(propan-2-yloxy)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted quinazolines depending on the nucleophile used.
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Dihydroquinazolines.
Coupling Products: Biaryl derivatives.
科学的研究の応用
2,4-dichloro-6-(propan-2-yloxy)quinazoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the biological functions of quinazoline derivatives and their interactions with biological targets.
Chemical Biology: The compound is used in chemical biology to probe the mechanisms of action of quinazoline-based inhibitors.
Industrial Applications:
作用機序
The mechanism of action of 2,4-dichloro-6-(propan-2-yloxy)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of cellular processes and ultimately result in the desired biological effects, such as the inhibition of cancer cell growth .
類似化合物との比較
Similar Compounds
2,4-dichloroquinazoline: Lacks the propan-2-yloxy group, which may affect its reactivity and biological activity.
6-(propan-2-yloxy)quinazoline: Lacks the chlorine atoms, which may influence its chemical properties and applications.
2,4-dichloro-6-methoxyquinazoline: Contains a methoxy group instead of a propan-2-yloxy group, which may alter its chemical behavior and biological effects.
Uniqueness
2,4-dichloro-6-(propan-2-yloxy)quinazoline is unique due to the presence of both chlorine atoms and the propan-2-yloxy group. This combination of substituents enhances its chemical reactivity and potential for various applications in medicinal chemistry and other fields.
特性
分子式 |
C11H10Cl2N2O |
|---|---|
分子量 |
257.11 g/mol |
IUPAC名 |
2,4-dichloro-6-propan-2-yloxyquinazoline |
InChI |
InChI=1S/C11H10Cl2N2O/c1-6(2)16-7-3-4-9-8(5-7)10(12)15-11(13)14-9/h3-6H,1-2H3 |
InChIキー |
HDUJSABNUMBTCC-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC2=C(C=C1)N=C(N=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


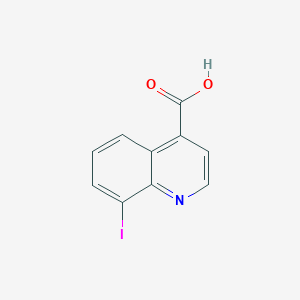
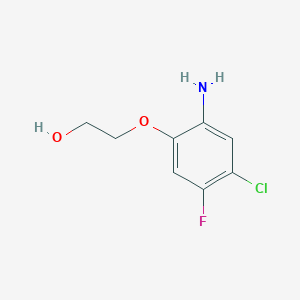
![5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13630418.png)
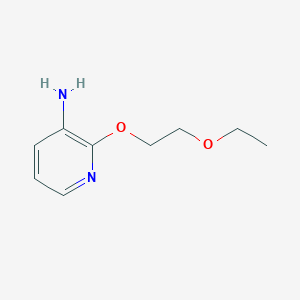
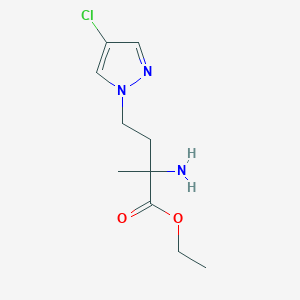
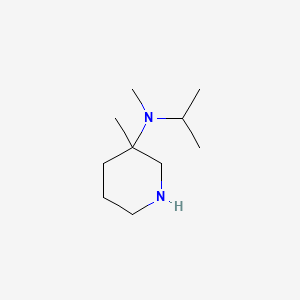

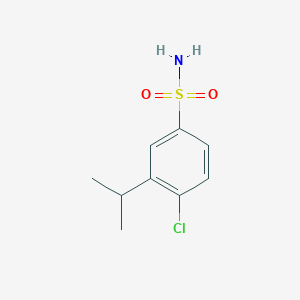
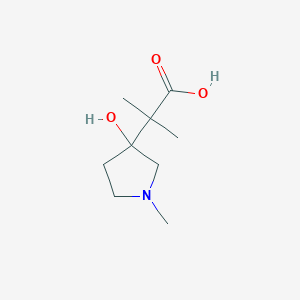
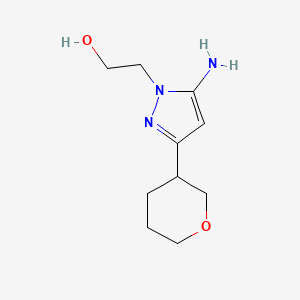
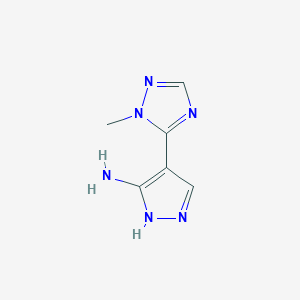
![Ammonium (2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl methyl phosphate](/img/structure/B13630450.png)
![1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile](/img/structure/B13630459.png)

